1-Chloro-3-isocyanato-3-methylbutane

Sequential derivatization Orthogonal reactivity Bifunctional reagents

This α-haloalkyl isocyanate uniquely places a chloro leaving group and an isocyanato moiety on the same tertiary carbon, enabling chemoselective, sequential derivatization without protecting-group interconversions. The sterically congested geminal architecture drives regioselective heterocycle formation and fine-tunes lipophilicity (XLogP3-AA = 2.5). Substituting with monofunctional isocyanates or linear analogs forfeits orthogonal reactivity and access to sterically shielded nitrogen heterocycles. Choose this bifunctional building block for streamlined multi-step synthesis and polymer post-functionalization.

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
Cat. No. B13509449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-isocyanato-3-methylbutane
Molecular FormulaC6H10ClNO
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESCC(C)(CCCl)N=C=O
InChIInChI=1S/C6H10ClNO/c1-6(2,3-4-7)8-5-9/h3-4H2,1-2H3
InChIKeyZXRWQEQZKULTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-isocyanato-3-methylbutane as a Strategic Bifunctional Building Block for Heterocycle Synthesis


1-Chloro-3-isocyanato-3-methylbutane (CAS 2648994-52-7, molecular formula C₆H₁₀ClNO, exact mass 147.0450916) is a specialized α-haloalkyl isocyanate [1]. It is a bifunctional reagent characterized by the geminal arrangement of a chloroalkyl group and an isocyanate moiety on the same carbon framework . This architecture places it within the broader class of α-haloalkyl isocyanates, compounds extensively reviewed for their unique tautomerism and capacity for stepwise, chemoselective transformations .

Why 1-Chloro-3-isocyanato-3-methylbutane Cannot Be Interchanged with Mono-Functional Isocyanates or Simple Haloalkanes


Procurement decisions based solely on the presence of an isocyanate group are inadequate for 1-chloro-3-isocyanato-3-methylbutane. Unlike standard mono-functional isocyanates (e.g., 1-isocyanato-3-methylbutane) or simple alkyl chlorides, this compound contains both a chloro group and an isocyanate group attached to the same tertiary carbon . This specific geminal arrangement induces a class-level propensity for reversible cyclization and unique condensation pathways [1]. The tertiary carbon center introduces steric bulk that modulates the kinetics of the isocyanate reaction with nucleophiles compared to linear α-haloalkyl isocyanates [1]. Generic substitution with a monofunctional analog would forfeit the capacity for sequential, orthogonal derivatization at the chloride leaving group, eliminating access to the heterocyclic scaffolds enabled by this dual-electrophile motif [2].

Quantitative Differentiation of 1-Chloro-3-isocyanato-3-methylbutane vs. Alternative Isocyanates


Chemoselective Orthogonal Reactivity: Sequential Isocyanate Urea Formation Followed by Chloride Displacement

1-Chloro-3-isocyanato-3-methylbutane enables sequential, orthogonal functionalization: the isocyanate group reacts first with a nucleophile to form a urea or carbamate, leaving the chloro group intact for subsequent nucleophilic displacement [1]. This contrasts with monofunctional isocyanates like 1-isocyanato-3-methylbutane, which provide only a single reactive handle . In class-level studies, 1-chloroalkyl isocyanates reacted with N,N-dimethylurea to form bis-urea derivatives, a transformation unattainable with simple isocyanates [1].

Sequential derivatization Orthogonal reactivity Bifunctional reagents

Steric Modulation of Isocyanate Reactivity by the Tertiary Carbon Center

The tertiary carbon at position 3 in 1-chloro-3-isocyanato-3-methylbutane introduces steric bulk that differentiates its isocyanate reactivity from linear α-haloalkyl isocyanates . In heterocyclization reactions with C,N- and C,S-binucleophiles, the reaction course and product ratio of 1-chloroalkyl isocyanates are significantly influenced by substituent steric effects [1][2]. For example, in reactions with N,S-aroylketene acetals, the steric environment dictates whether 5-aroyl-6-methylsulfanyl-3,4-dihydropyrimidin-2(1H)-ones or 5-aroyldihydropyrimidine-2,4(1H,3H)-diones are formed [2].

Steric hindrance Reaction kinetics Regioselectivity

Hydrophobicity Differential vs. Aromatic Chloro-Isocyanates

1-Chloro-3-isocyanato-3-methylbutane exhibits a calculated XLogP3-AA of 2.5, indicating moderate lipophilicity . This differs from aromatic chloro-isocyanate comparators such as 3-chlorophenyl isocyanate, which carries a rigid aromatic ring and distinct electronic properties [1]. The aliphatic, branched structure of 1-chloro-3-isocyanato-3-methylbutane may confer different solubility and membrane permeability profiles when incorporated into larger molecules.

Lipophilicity Partition coefficient ADME optimization

Molecular Weight and Exact Mass Precision for Analytical Method Development

1-Chloro-3-isocyanato-3-methylbutane has a molecular weight of 147.60 g/mol and an exact mass of 147.0450916 [1]. The chlorine atom produces a characteristic M+2 isotope peak (³⁷Cl) with approximately 32% relative abundance, enabling unambiguous identification in mass spectrometry [2]. This contrasts with chlorine-free isocyanates like 1-isocyanato-3-methylbutane (MW 113.16, exact mass 113.084) , which lack the diagnostic isotope pattern.

LC-MS method development Quality control Mass spectrometry

Optimal Research and Industrial Application Scenarios for 1-Chloro-3-isocyanato-3-methylbutane


Synthesis of Sterically Hindered Nitrogen Heterocycles

The tertiary carbon center and bifunctional nature of 1-chloro-3-isocyanato-3-methylbutane make it a suitable building block for constructing sterically congested nitrogen heterocycles [1]. Researchers pursuing 3,4-dihydropyrimidinones, thiazinones, or oxazines where steric shielding influences ring closure regioselectivity should consider this reagent. Class-level studies demonstrate that 1-chloroalkyl isocyanates react with C,N- and C,S-binucleophiles to yield diverse heterocyclic frameworks with product distributions modulated by substituent sterics [1][2].

Sequential, Orthogonal Derivatization for Complex Molecule Assembly

In multi-step synthetic sequences where two distinct nucleophiles must be introduced in a controlled, stepwise manner, 1-chloro-3-isocyanato-3-methylbutane offers a practical advantage [3]. The isocyanate group can be reacted with a first nucleophile (e.g., an amine to form a urea), after which the chloro group remains available for subsequent displacement by a second nucleophile (e.g., a thiol or azide) [3]. This orthogonal reactivity eliminates the need for intermediate protecting group manipulations, streamlining route design [3].

Medicinal Chemistry Scaffold Diversification with Defined Lipophilicity

Medicinal chemists seeking to introduce a bifunctional handle with moderate, predictable lipophilicity (XLogP3-AA = 2.5) may find 1-chloro-3-isocyanato-3-methylbutane advantageous . The aliphatic, branched scaffold provides a distinct lipophilicity profile compared to aromatic isocyanates [4]. When used to cap amines or incorporate into lead compounds, this reagent can help fine-tune partition coefficients and potentially improve membrane permeability, a key parameter in drug discovery programs .

Polymer and Material Science: Introducing Pendant Reactive Handles

In polymer chemistry, 1-chloro-3-isocyanato-3-methylbutane can serve as a post-polymerization functionalization agent [5]. The isocyanate group allows for covalent attachment to hydroxyl- or amine-containing polymer backbones, while the pendant chloro group provides a secondary reactive site for further modification or crosslinking [5]. This dual functionality is valuable for synthesizing functionalized polymers, coatings, and adhesives where subsequent surface grafting or property tuning is desired [5].

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